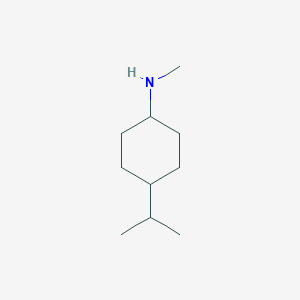

N-methyl-4-(propan-2-yl)cyclohexan-1-amine

Description

N-methyl-4-(propan-2-yl)cyclohexan-1-amine (CAS: 1141930-90-6) is a cyclohexylamine derivative with a methyl group at the nitrogen atom and an isopropyl substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₁₀H₂₁N, with a monoisotopic mass of 155.1674 Da . The compound is frequently utilized as a pharmaceutical intermediate, evidenced by its presence in 104 patents, indicating significant industrial relevance . Its hydrochloride salt (CAS: 1141930-90-6) is commercially available for synthetic applications .

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N-methyl-4-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-8(2)9-4-6-10(11-3)7-5-9/h8-11H,4-7H2,1-3H3 |

InChI Key |

UARAHYFNYJKOGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives. One common method is the reductive amination of 4-isopropylcyclohexanone with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

On an industrial scale, the production of N-methyl-4-(propan-2-yl)cyclohexan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-methyl-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in the study of amine metabolism and enzyme interactions.

Mechanism of Action

The mechanism of action of N-methyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-methyl-4-(propan-2-yl)cyclohexan-1-amine can be contextualized by comparing it to analogous cyclohexylamine derivatives. Below is a detailed analysis:

Structural Analogues

Key Comparisons

Substituent Effects on Physicochemical Properties The isopropyl group in N-methyl-4-(propan-2-yl)cyclohexan-1-amine enhances steric bulk and lipophilicity compared to unsubstituted cyclohexylamines. This property is critical for membrane permeability in drug design . The chlorophenylmethyl substituent in 2-[(4-chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine introduces aromaticity and halogen bonding, which may enhance receptor-targeted activity .

Synthetic Accessibility

- N-methyl-4-(propan-2-yl)cyclohexan-1-amine is synthesized via reductive amination or alkylation, as inferred from methods used for related compounds like 2-chloro-3-cyclohexyl-N-methylpropan-1-amine (Fe-catalyzed protocols) .

- More complex derivatives, such as piperazine-containing analogs (e.g., COMPOUND 37 and 41 in ), require multi-step syntheses involving cyclization and coupling reactions .

Biological and Industrial Relevance

- N-methyl-4-(propan-2-yl)cyclohexan-1-amine is less structurally complex than piperazine-cyclohexylamine hybrids (e.g., COMPOUND 37, m/z 452), making it a versatile intermediate for further functionalization .

- The higher patent count for 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine (292 vs. 104) suggests broader applicability in drug development, possibly due to its superior stability .

Pharmacological Potential Derivatives with extended aromatic systems (e.g., 1-phenyl-2-[(propan-2-yl)amino]hexan-1-one) exhibit psychoactive properties, highlighting the role of substituents in modulating biological activity . Heterocyclic modifications, as seen in 4-methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-amine, introduce hydrogen-bonding sites that could improve target engagement .

Biological Activity

N-methyl-4-(propan-2-yl)cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

N-methyl-4-(propan-2-yl)cyclohexan-1-amine is characterized by its cyclohexane ring structure substituted with a propan-2-yl group and a methyl amine. Its molecular formula is , and it has been studied for various pharmacological properties.

The biological activity of N-methyl-4-(propan-2-yl)cyclohexan-1-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may alter the activity of these targets, leading to various biological effects such as:

- Cytotoxicity : Induction of apoptosis in cancer cell lines.

- Anti-inflammatory effects : Modulation of inflammatory pathways through the inhibition of cyclooxygenase (COX) enzymes.

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of N-methyl-4-(propan-2-yl)cyclohexan-1-amine on various cancer cell lines. The results indicated significant cytotoxic activity against:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15.3 ± 1.2 | Induces apoptosis via DNA fragmentation |

| HCT116 (Colon Cancer) | 12.8 ± 0.9 | Cell cycle arrest and apoptosis |

| HepG2 (Liver Cancer) | 18.5 ± 0.5 | Modulation of pro-apoptotic and anti-apoptotic gene expression |

The compound demonstrated a dual mechanism of action by both inducing apoptosis and causing cell cycle arrest in treated cells. DNA fragmentation assays confirmed that treated cells exhibited significantly higher rates of DNA damage compared to controls, indicating the compound's potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its cytotoxic properties, N-methyl-4-(propan-2-yl)cyclohexan-1-amine has shown promise in reducing inflammation. In vitro studies indicated that the compound inhibited COX enzymes, which are crucial in the inflammatory response:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 22.5 ± 0.3 |

| COX-2 | 19.8 ± 0.4 |

The inhibition of these enzymes leads to a decrease in prostaglandin synthesis, thereby reducing inflammation .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the efficacy of N-methyl-4-(propan-2-yl)cyclohexan-1-amine against various cancer types. The researchers treated MCF7 and HCT116 cell lines with different concentrations of the compound and monitored cell viability using MTT assays. The findings revealed a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer therapeutic .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of N-methyl-4-(propan-2-yl)cyclohexan-1-amine using an animal model of acute inflammation. The compound was administered prior to the induction of inflammation, resulting in significant reductions in edema and inflammatory markers compared to control groups .

Q & A

Q. Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Example Conditions () |

|---|---|

| Reductant | NaHB(OAc)₃ (94.4 mmol) |

| Reaction Time | 48h (room temperature) |

| Purification | Column chromatography (DCM/MeOH 10:1) |

| Yield | 67–92% (diastereomers) |

Q. Table 2. Key Spectroscopic Data

| Technique | Diagnostic Signal () |

|---|---|

| ¹H NMR (300 MHz) | δ 2.6–2.8 (m, N-CH₃), 1.1–1.3 (d, CH(CH₃)₂) |

| MS (ESI+) | m/z 198 [M + H]⁺ |

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- All methodologies are derived from peer-reviewed protocols (e.g., SHELX refinement, enantiomer separation).

- Computational tools must align with experimental validation to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.